molecular formula C7H5N3O B13693227 Imidazo[1,5-a]pyrazine-1-carbaldehyde

Imidazo[1,5-a]pyrazine-1-carbaldehyde

Cat. No.: B13693227
M. Wt: 147.13 g/mol
InChI Key: URSHOQJMAPNIPD-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-1-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyrazine ring system with an aldehyde functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine-1-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common method includes the cyclocondensation of 2-aminopyrazine with an aldehyde, followed by oxidation to introduce the aldehyde group at the desired position . Another approach involves the use of iodine-catalyzed reactions to achieve the formation of the imidazo-pyrazine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Imidazo[1,5-a]pyrazine-1-carboxylic acid

    Reduction: Imidazo[1,5-a]pyrazine-1-methanol

    Substitution: Various substituted imidazo[1,5-a]pyrazine derivatives

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-1-carbaldehyde varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit certain cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Imidazo[1,5-a]pyrazine-1-carbaldehyde can be compared with other similar compounds such as imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine. These compounds share a similar fused ring system but differ in their chemical properties and applications . This compound is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization .

List of Similar Compounds

  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyridine

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

imidazo[1,5-a]pyrazine-1-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-6-7-3-8-1-2-10(7)5-9-6/h1-5H

InChI Key

URSHOQJMAPNIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=N1)C=O

Origin of Product

United States

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